2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride
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Overview
Description
2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl. It is known for its unique structural features, which include a cyclohexyl ring substituted with two methyl groups and a propan-1-amine side chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups is synthesized through a series of organic reactions, often starting from cyclohexanone.
Introduction of the Propan-1-Amine Side Chain: The propan-1-amine side chain is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving cell signaling and receptor interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethylcyclohexyl)propan-1-amine: The free base form of the compound.
Cyclohexylamine: A simpler amine with a cyclohexyl ring.
2-(4-Methylcyclohexyl)propan-1-amine: A structurally similar compound with one less methyl group.
Uniqueness
2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
2694734-66-0 |
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Molecular Formula |
C11H24ClN |
Molecular Weight |
205.77 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-9(8-12)10-4-6-11(2,3)7-5-10;/h9-10H,4-8,12H2,1-3H3;1H |
InChI Key |
RIYMUFRKQUEHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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